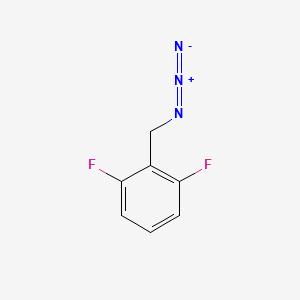

2-(Azidomethyl)-1,3-difluorobenzene

Übersicht

Beschreibung

Azides are a highly versatile family of compounds in chemistry and material sciences due to the exceptional reactivity of the azide group . They are often used for site-specific labeling and functionalization of RNA to probe its structure, dynamics, and localization .

Synthesis Analysis

The synthesis of azido compounds often involves reactions with other organic substrates . For example, the synthesis of azidoiodinanes derivatives involves the reaction of benziodoxoles with trimethylsilyl azide .Molecular Structure Analysis

The molecular structure of azido compounds is often determined using techniques such as X-ray crystallography . The bond lengths to the iodine atom are typical for single covalent bonds in organic derivatives of polyvalent iodine .Chemical Reactions Analysis

Azido compounds have been shown to be effective reagents for the azidation of organic substrates . The reaction with dimethylanilines proceeds under mild conditions to afford N-azidomethyl-N-methylanilines .Physical And Chemical Properties Analysis

The physical and chemical properties of azido compounds have been characterized using techniques such as IR spectroscopy and electron-spin resonance.Wissenschaftliche Forschungsanwendungen

Material Sciences

Organic azides like 2-(Azidomethyl)-1,3-difluorobenzene can be used as cross-linkers in material sciences . The azide group’s exceptional reactivity makes organic azides a highly versatile family of compounds in chemistry and material sciences . They show extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Energetic Materials

As a nitrogen-rich class of compounds, organic azides usually have positive heats of formation, high densities, and high burning rates . During scission of the azide bond, elemental nitrogen and considerable amounts of energy in the range of 90 kcal per azide unit are released . This makes them interesting as highly energetic materials .

Synthesis of Pharmaceuticals

2-(Azidomethyl)-1,3-difluorobenzene can be used in the synthesis of pharmaceuticals. Its versatile properties make it valuable for synthesizing pharmaceuticals.

Synthesis of Dyes

2-(Azidomethyl)-1,3-difluorobenzene can also be used in the synthesis of dyes. Its versatile properties make it valuable for synthesizing dyes.

Advanced Materials

2-(Azidomethyl)-1,3-difluorobenzene can be used in the synthesis of advanced materials for various applications. Its versatile properties make it valuable for synthesizing advanced materials.

Azide-Alkyne Cycloaddition (AAC)

This reaction is a common application of azides in organic synthesis. 2-(Azidomethyl)-1,3-difluorobenzene can potentially react with terminal alkynes in the presence of a catalyst to form substituted triazoles.

Synthesis of Various Heterocycles

Organic azides have synthesized various heterocycles of the five-member ring with one heteroatom, such as pyrroles . They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

One-Pot Domino Reaction

Organic azides can be used in one-pot domino reactions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . This includes the synthetic tools of various heterocycles from the corresponding organic azides .

Wirkmechanismus

I’ve provided a comprehensive overview of the compound’s mechanism of action, considering its potential targets, biochemical pathways, and pharmacokinetics. If you’d like more specific details or have additional inquiries, feel free to ask!

: Pralidoxime: Uses, Interactions, Mechanism of Action | DrugBank Online : Aziridines and azetidines: building blocks for … - RSC Publishing : Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by … : DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances : Energetic N-azidomethyl derivatives of polynitro hexaazaisowurtzitanes … : 苄基叠氮 - 百度百科 : [Mn-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl …](https

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(azidomethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZUBPHMRHROHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447172 | |

| Record name | 2,6-Difluorobenzylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azidomethyl)-1,3-difluorobenzene | |

CAS RN |

106308-60-5 | |

| Record name | 2-(Azidomethyl)-1,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106308-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(azidomethyl)-1,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

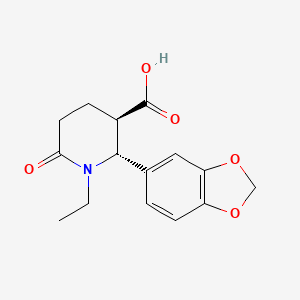

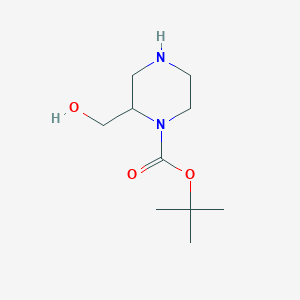

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

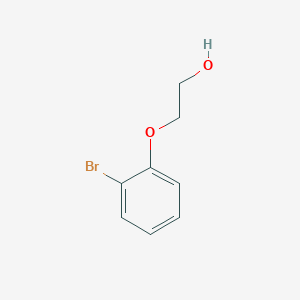

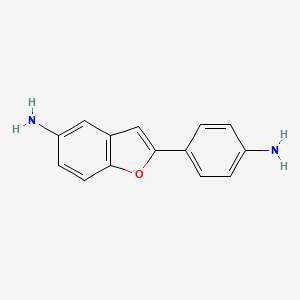

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-(Azidomethyl)-1,3-difluorobenzene in the synthesis of rufinamide?

A: 2-(Azidomethyl)-1,3-difluorobenzene serves as a key building block in the multi-step synthesis of rufinamide. [, ] Specifically, it reacts with methyl propiolate to form methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate. This intermediate is then further reacted with ammonia to yield the final product, rufinamide. [, ]

Q2: Could you elaborate on the reaction mechanism involved in the synthesis of rufinamide using 2-(Azidomethyl)-1,3-difluorobenzene?

A: While the provided research papers [, ] don't delve into the detailed reaction mechanisms, we can infer the key steps:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)